![molecular formula C9H14BrCl2N3 B1489979 3-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride CAS No. 2097954-18-0](/img/structure/B1489979.png)
3-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride
Overview
Description
The compound “3-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride” is likely a brominated derivative of pyridin-2-amine . Pyridin-2-amine is a colorless solid and 3-bromopyridine is a colorless liquid . The compound likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “3-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride” were not found, similar compounds have been synthesized via palladium-catalyzed coupling reactions and C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The molecular structure of “3-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride” likely includes a brominated pyridine ring and a pyrrolidine ring .Chemical Reactions Analysis
The compound may undergo reactions similar to other brominated pyridines and aminopyridines .Scientific Research Applications
Insecticidal Activity
This compound has been studied for its potential use as an insecticide. The presence of the pyridine ring in its structure is known to contribute to insecticidal properties . It could be used in developing new insecticides that are more effective and possibly less harmful to the environment.
Fungicidal Activity
Similar to its insecticidal applications, “3-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride” has shown promise in controlling fungal growth . This is particularly important for protecting crops from fungal infections, which can devastate agricultural yield.
Anti-bacterial Properties
Compounds with a pyridine ring, such as this one, often exhibit anti-bacterial properties . Research into this application could lead to the development of new antibiotics, especially crucial in the era of increasing antibiotic resistance.
Antiviral Applications
The structural features of this compound suggest potential antiviral capabilities . Further research could explore its effectiveness against specific viruses, contributing to the treatment of viral infections.
Anticarcinogenic Potential
There is interest in the anticarcinogenic potential of this compound, given its structural similarity to other compounds with known anticancer activities . It could be a candidate for new cancer treatments after thorough research and clinical trials.
Enzyme Inhibition
The compound’s ability to inhibit certain enzymes has been noted, which is significant for the development of drugs that target specific metabolic pathways . This could be particularly useful in designing drugs for diseases where enzyme regulation is disrupted.
Mechanism of Action
Mode of action
Compounds with similar structures often interact with their targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures are often involved in a wide range of biochemical processes .
Pharmacokinetics
The pyrrolidin-3-yl group is known to be a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .
Result of action
Compounds with similar structures have been found to have varied medicinal applications .
properties
IUPAC Name |
3-bromo-N-pyrrolidin-3-ylpyridin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3.2ClH/c10-8-2-1-4-12-9(8)13-7-3-5-11-6-7;;/h1-2,4,7,11H,3,5-6H2,(H,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVVVCOFMCWSSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=C(C=CC=N2)Br.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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